molecular formula C14H23N3O4 B2439286 Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate CAS No. 1421444-93-0

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate

Cat. No. B2439286
CAS RN: 1421444-93-0
M. Wt: 297.355
InChI Key: BPICJUVQGFQDKH-UHFFFAOYSA-N
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Description

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate, commonly referred to as EAAC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EAAC is a synthetic molecule that belongs to the class of piperidine carboxylates, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis Applications

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate and its derivatives play a significant role in organic synthesis, serving as key intermediates in the formation of various complex molecules. For instance, they are utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process enables the synthesis of carboxamides and ketocarboxamides from iodoalkenes and iodoarene, respectively, under mild conditions, resulting in moderate to high yields. Such reactions are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Takács et al., 2014).

Biological Activity and Drug Development

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate derivatives exhibit a broad spectrum of biological activities, including anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial for developing treatments for neurological disorders such as Alzheimer's disease. By modifying the benzamide moiety of these compounds, researchers have achieved substantial increases in anti-AChE activity, highlighting the compound's potential as a foundation for developing novel therapeutics (Sugimoto et al., 1990).

properties

IUPAC Name

ethyl 4-[(1-acetylazetidine-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-3-21-14(20)16-6-4-12(5-7-16)15-13(19)11-8-17(9-11)10(2)18/h11-12H,3-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICJUVQGFQDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate

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